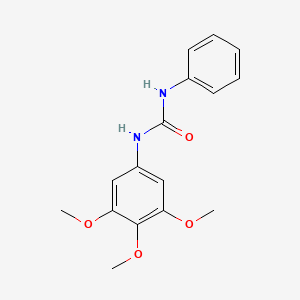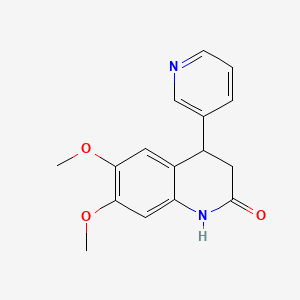
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as phenylpropylamines and has a similar chemical structure to amphetamines. However, BPAP has been found to have a unique mechanism of action that sets it apart from other psychoactive compounds.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride is not fully understood. However, it is believed to act as a selective dopamine receptor agonist. This compound has been found to have a higher affinity for the D3 dopamine receptor than for other dopamine receptors. This unique selectivity may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been found to increase the release of dopamine in the brain. This increase in dopamine release may be responsible for its ability to improve motor function in animal models of Parkinson's disease. This compound has also been found to have antidepressant effects and has been shown to increase the levels of serotonin and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to have low toxicity and does not produce significant side effects in animal models. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride. One area of research is in the development of new therapies for Parkinson's disease. This compound has shown promise as a neuroprotective agent and may be useful in slowing the progression of the disease. Another area of research is in the treatment of depression. This compound has been found to have antidepressant effects and may be useful in the development of new antidepressant drugs. Finally, this compound may have potential as a cognitive enhancer and may be useful in the treatment of cognitive disorders such as Alzheimer's disease.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. This compound has been found to have a neuroprotective effect on dopaminergic neurons, which are the cells that are damaged in Parkinson's disease. This compound has also been found to improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2.ClH/c1-2-5-14(6-3-1)7-4-10-18-12-15-8-9-16-17(11-15)20-13-19-16;/h1-3,5-6,8-9,11,18H,10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWHRQFENJMQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC#CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412416.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4412424.png)
![1-ethyl-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4412427.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4412441.png)
![ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412446.png)

![2-(2,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4412453.png)
![3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)

![1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4412474.png)
![methyl 6-acetyl-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4412484.png)


![6-(2-furyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4412498.png)